molecular formula C14H20O2 B7978745 3'-Methyl-4'-n-pentoxyacetophenone

3'-Methyl-4'-n-pentoxyacetophenone

Cat. No.: B7978745
M. Wt: 220.31 g/mol
InChI Key: SCCXMBYZAYDPBJ-UHFFFAOYSA-N
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Description

3'-Methyl-4'-n-pentoxyacetophenone is an acetophenone derivative featuring a methyl group at the 3' position and an n-pentoxy (O-pentyl) group at the 4' position. The compound’s lipophilicity is expected to be higher than smaller substituent-bearing analogues due to the long alkyl chain of the pentoxy group, which may influence solubility, bioavailability, and interactions with biological targets .

Properties

IUPAC Name

1-(3-methyl-4-pentoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-4-5-6-9-16-14-8-7-13(12(3)15)10-11(14)2/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCXMBYZAYDPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl-4’-n-pentoxyacetophenone typically involves the alkylation of 3’-methylacetophenone with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 3’-Methyl-4’-n-pentoxyacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-4’-n-pentoxyacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3’-Methyl-4’-n-pentoxyacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Methyl-4’-n-pentoxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key acetophenone derivatives with substituents at the 3' and 4' positions:

Compound Name Substituents (3', 4') Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3'-Methyl-4'-n-pentoxyacetophenone Methyl, O-pentyl C₁₄H₂₀O₂ 236.31* N/A High lipophilicity, potential for enhanced membrane permeability
3'-Methoxy-4'-methylacetophenone Methoxy, Methyl C₁₀H₁₂O₂ 164.20 N/A Smaller substituents; used in research contexts
3'-Chloro-4'-methoxyacetophenone Chloro, Methoxy C₉H₉ClO₂ 184.62 N/A Electron-withdrawing Cl enhances reactivity
3',4'-(Methylenedioxy)acetophenone Methylenedioxy bridge C₉H₈O₃ 164.16 N/A Planar structure due to fused oxygen ring; similar to piperonal
4'-Hydroxy-3'-methylacetophenone Hydroxy, Methyl C₉H₁₀O₂ 150.18 N/A Precursor for bioactive pyrazolines and pyrimidines

*Calculated molecular weight based on structure.

Key Observations :

  • Electronic Effects: Electron-donating groups (e.g., methoxy, hydroxy) enhance resonance stabilization of the acetophenone carbonyl, while electron-withdrawing groups (e.g., chloro) reduce it, affecting reactivity in synthetic applications .

Comparative Analysis of Substituent Effects

Substituent Combination (3', 4') Key Properties Biological Implications
Methyl, O-pentyl High lipophilicity; potential for prolonged half-life Possible CNS activity due to enhanced BBB penetration
Methoxy, Methyl Moderate solubility; stable electronic configuration Research applications in small-molecule studies
Hydroxy, Methyl Polar, prone to oxidation or conjugation Precursor for bioactive molecules with analgesic effects
Chloro, Methoxy Electron-deficient aromatic ring; reactive in electrophilic substitutions Antimicrobial and antinociceptive applications

Biological Activity

3'-Methyl-4'-n-pentoxyacetophenone is a compound of interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

This compound is an organic compound characterized by its acetophenone backbone with a methyl group at the 3' position and a pentoxy group at the 4' position. The chemical formula is C16H22O2C_{16}H_{22}O_2, and it exhibits properties typical of acetophenones, including moderate lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pentoxy group enhances its lipophilicity, allowing for better membrane penetration and interaction with lipid membranes, which may modulate cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : It may act as a modulator of receptor activity, influencing pathways related to pain perception and neuroprotection.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : Studies suggest that the compound has significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Potential : Some studies have hinted at its ability to induce apoptosis in cancer cells, particularly through modulation of the PI3K/Akt/mTOR signaling pathway.

Case Studies

  • Antioxidant Activity Assessment
    • A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical species, supporting its use as a natural antioxidant agent.
  • Anti-inflammatory Mechanism
    • Research involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound led to decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6). This suggests a mechanism involving the inhibition of NF-kB signaling.
  • Anticancer Activity
    • In vitro studies on human breast cancer cell lines demonstrated that this compound could induce apoptosis via caspase activation. The compound's effectiveness was compared to standard chemotherapeutic agents, showing promising results in enhancing cancer cell death while sparing normal cells.

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AntioxidantDPPH/ABTSSignificant reduction
Anti-inflammatoryCytokine assayDecreased cytokines
AnticancerApoptosis assayInduced apoptosis

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